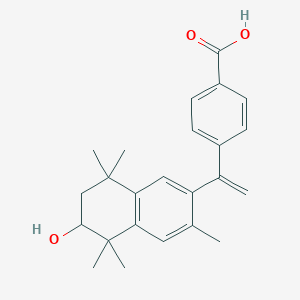

6-Hydroxy Bexarotene

描述

6-羟基贝沙罗汀是贝沙罗汀的氧化代谢产物,贝沙罗汀是一种合成的类维生素A。 它作为视黄酸X受体 (RXR) 的高亲和力配体,特别是与RXRα、RXRβ和RXRγ结合,以及与视黄酸受体α (RARα) 结合,解离常数 (Kd) 分别为 3.46、4.21、4.83 和 8.17 μM 。 这种化合物以其在体外选择性激活RXRα、RXRβ和RXRγ,而不是RARα、RARβ和RARγ而闻名 。

准备方法

合成路线和反应条件: 6-羟基贝沙罗汀的制备涉及贝沙罗汀的氧化。 合成路线通常包括在受控条件下使用过氧化氢或其他过氧化物等氧化剂,以在贝沙罗汀分子上的所需位置实现羟基化 。

工业生产方法: 6-羟基贝沙罗汀的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格控制反应条件以确保高收率和纯度。 使用先进的色谱技术(如液相色谱)来分离和纯化该化合物很常见 。

化学反应分析

反应类型: 6-羟基贝沙罗汀会发生各种化学反应,包括:

氧化: 进一步氧化会导致形成 6-氧代贝沙罗汀。

还原: 还原反应可以将其转化回贝沙罗汀。

常用试剂和条件:

氧化: 在受控条件下使用过氧化氢或其他过氧化物。

还原: 还原剂如硼氢化钠。

取代: 在适当条件下使用各种亲核试剂.

主要产品:

氧化: 6-氧代贝沙罗汀。

还原: 贝沙罗汀。

科学研究应用

6-羟基贝沙罗汀在科学研究中有几个应用:

化学: 在涉及视黄酸X受体的研究中用作配体。

生物学: 研究其在细胞分化和凋亡中的作用。

医学: 研究其治疗癌症(特别是皮肤T细胞淋巴瘤)的潜力。

工业: 用于开发靶向RXR的新药

作用机制

6-羟基贝沙罗汀通过选择性地结合并激活视黄酸X受体亚型 (RXRα、RXRβ、RXRγ) 发挥作用。 这些受体可以与各种受体伴侣(如视黄酸受体、维生素D受体、甲状腺受体和过氧化物酶体增殖物激活受体)形成异二聚体。 这些受体的激活导致基因表达的调节,影响细胞生长、分化和凋亡 。

类似化合物:

贝沙罗汀: 母体化合物,也是视黄酸X受体激动剂。

7-羟基贝沙罗汀: 另一种具有类似结合特性的氧化代谢产物。

6-氧代贝沙罗汀: 6-羟基贝沙罗汀的氧化形式.

独特性: 6-羟基贝沙罗汀因其特异性的结合亲和力和对RXR亚型而不是RAR亚型的选择性激活而独树一帜。 这种选择性使其成为研究重点是RXR介导途径的宝贵化合物 。

相似化合物的比较

Bexarotene: The parent compound, also a retinoid X receptor agonist.

7-Hydroxy Bexarotene: Another oxidative metabolite with similar binding properties.

6-Oxo Bexarotene: An oxidized form of 6-Hydroxy Bexarotene.

Uniqueness: this compound is unique due to its specific binding affinity and selective activation of RXR subtypes over RAR subtypes. This selectivity makes it a valuable compound in research focused on RXR-mediated pathways .

生物活性

6-Hydroxy Bexarotene is a significant metabolite of Bexarotene, a synthetic retinoid primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Metabolism and Pharmacokinetics

Bexarotene is extensively metabolized in the liver, with this compound being one of the predominant metabolites identified in plasma samples from humans, rats, and dogs. The metabolism involves cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the formation of several oxidative metabolites including 6-Hydroxy and 7-Hydroxy Bexarotene, as well as their corresponding oxo forms .

Table 1: Metabolites of Bexarotene

| Metabolite | Description |

|---|---|

| This compound | Major circulating metabolite |

| 7-Hydroxy Bexarotene | Minor metabolite |

| 6-Oxo Bexarotene | Minor metabolite |

| 7-Oxo Bexarotene | Minor metabolite |

Biological Activity

The biological activity of this compound is largely linked to its interaction with retinoid receptors, specifically retinoid X receptors (RXRs). While it exhibits some binding affinity to these receptors, its transactivation potential is significantly lower compared to the parent compound, Bexarotene. This reduced activity suggests that while systemic exposure to this compound is substantial, it may not contribute significantly to the therapeutic effects observed with Bexarotene administration .

- Retinoid Receptor Modulation : Although this compound binds to RXRs, its ability to activate these receptors is diminished. This has implications for its role in gene regulation related to cell differentiation and apoptosis.

- Induction of Apoptosis : Similar to Bexarotene, this compound may influence apoptotic pathways in CTCL cell lines, although detailed studies are required to elucidate these effects .

- Impact on Lipid Metabolism : The use of Bexarotene has been associated with dyslipidemia, characterized by increased triglycerides and cholesterol levels. This effect may also extend to its metabolites including this compound .

属性

IUPAC Name |

4-[1-(6-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWGVKDCAJSUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435130 | |

| Record name | 6-Hydroxy Bexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368451-07-4 | |

| Record name | 6-Hydroxy-bexarotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy Bexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXY-BEXAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522KMW8UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-hydroxy bexarotene compare to bexarotene in terms of its activity at retinoid receptors?

A1: While bexarotene exhibits strong binding affinity and transactivation potential for retinoid X receptors (RXR), this compound shows significantly reduced activity. The study found that this compound and other oxidative metabolites of bexarotene had minimal activity in transactivating retinoic acid receptors (RAR) and reduced activity at RXR compared to bexarotene. [] This suggests that while this compound is a major circulating metabolite, it is unlikely to exert significant retinoid receptor activation compared to the parent drug.

Q2: What is the significance of this compound in bexarotene metabolism?

A2: this compound is a major circulating metabolite of bexarotene in humans, rats, and dogs. [] It is formed through oxidative metabolism of bexarotene, primarily in the liver. Although this compound is found in plasma at significant levels, especially in humans, its reduced activity at retinoid receptors suggests it may not contribute significantly to the pharmacological effects of bexarotene.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。